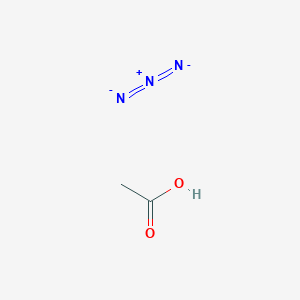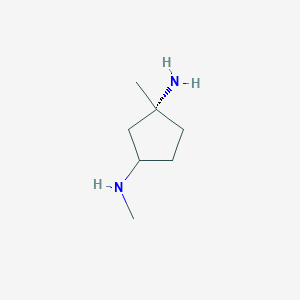
Azide Acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Azide Acetic Acid can be synthesized through the reaction of chloroacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions. The general reaction scheme is as follows:
ClCH2COOH+NaN3→N3CH2COOH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. the same principles apply, with scaled-up reactions and stringent safety protocols to handle the reactive azide intermediates.
化学反応の分析
Types of Reactions: Azide Acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: this compound can be reduced to amino acetic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate, which can further react to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products:
Amino Acetic Acid: Formed through reduction.
Isocyanates and Amines: Formed through rearrangement reactions.
科学的研究の応用
Azide Acetic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including heterocycles and amines.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to its ability to undergo click reactions with alkynes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
作用機序
The mechanism of action of Azide Acetic Acid primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. In biological systems, the azide group can undergo click chemistry reactions, enabling the labeling and tracking of biomolecules.
類似化合物との比較
Azidoformic Acid: Similar in structure but contains a formic acid moiety instead of acetic acid.
Azidobenzene: Contains an azide group attached to a benzene ring.
Azidomethane: Contains an azide group attached to a methane moiety.
Uniqueness: Azide Acetic Acid is unique due to its combination of the azide group with the acetic acid moiety, providing a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in synthetic chemistry.
特性
分子式 |
C2H4N3O2- |
|---|---|
分子量 |
102.07 g/mol |
IUPAC名 |
acetic acid;azide |
InChI |
InChI=1S/C2H4O2.N3/c1-2(3)4;1-3-2/h1H3,(H,3,4);/q;-1 |
InChIキー |
AVJYMJJJBRIKJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.[N-]=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)

![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)




![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)
